molecular formula C42H70O12 B1181699 Ginsenoside RG4 CAS No. 181225-33-2

Ginsenoside RG4

Cat. No.: B1181699
CAS No.: 181225-33-2
M. Wt: 767 g/mol
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Description

Ginsenoside RG4 is a rare protopanaxatriol type ginsenoside found predominantly in black ginseng. It is known for its significant pharmacological properties, including anti-inflammatory and antioxidant effects. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of respiratory and cardiovascular diseases .

Mechanism of Action

Ginsenoside RG4, also known as Ginsenoside F4, is a protopanaxatriol type ginsenoside . It is isolated from the leaves of Panax ginseng C. A. Meyer . This compound exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant properties .

Target of Action

Similar compounds like ginsenoside rc have been found to target tnf-α and drp-1 . These targets play a crucial role in the protection of the nervous system .

Mode of Action

It’s known that ginsenosides can bind to multiple steroid hormone receptors . For instance, Ginsenoside Rg1 acts through ER and elicits cross-talking with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells .

Biochemical Pathways

For example, Ginsenoside Rc was found to reverse the alterations of TNF-α and DRP-1 level after oxygen-glucose deprivation reperfusion injury in a dose-dependent manner .

Pharmacokinetics

Studies on similar compounds like ginsenoside re have shown that the absorption of these compounds is fast in the gastrointestinal tract . They may be metabolized mainly to other compounds by intestinal microflora before absorption into the blood . Ginsenosides are quickly cleared from the body .

Result of Action

It’s known that this compound exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity . In a study, this compound was found to protect mice from CLP-induced sepsis even in a high-grade sepsis model .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors such as the type of soil, temperature, light intensity, and water content .

Biochemical Analysis

Biochemical Properties

Ginsenoside RG4 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activation of p38 mitogen-activated protein kinase (MAPK) and activate Akt in pulmonary endothelial cells. These interactions help maintain endothelial integrity and reduce vascular protein leakage and leukocyte infiltration . Additionally, this compound scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In lung endothelial cells, it helps maintain the integrity of the vascular barrier by inhibiting ROS-induced activation of p38 MAPK and activating Akt . This results in reduced vascular protein leakage, leukocyte infiltration, and proinflammatory cytokine release. This compound also influences cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which enhances cell viability and reduces inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activation of p38 MAPK, a key player in inflammatory responses . Additionally, this compound activates the Akt signaling pathway, which promotes cell survival and reduces apoptosis . These molecular interactions help mitigate oxidative stress and inflammation, contributing to the protective effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing inflammation and oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on cecal ligation and puncture (CLP)-induced sepsis, this compound was administered at doses of 5, 10, and 15 mg/kg. The results showed that higher doses of this compound significantly improved survival rates, reduced inflammatory cytokine levels, and enhanced cell viability . The potential toxic or adverse effects at higher doses need to be carefully evaluated.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by intestinal microflora into various metabolites, which are then absorbed into the bloodstream . The key enzymes involved in its biosynthetic pathways include glycosyltransferases, which play a crucial role in the conversion of major ginsenosides to rare ginsenosides like RG4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through energy-dependent and non-saturable processes . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. The sodium-dependent glucose co-transporter 1 may be involved in this process .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound exerts its effects in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside RG4 can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used to hydrolyze the side chains .

Industrial Production Methods: The industrial production of this compound involves the use of synthetic biology techniques. The biosynthesis pathways of ginsenosides have been elucidated, allowing for the construction of microbial chassis, mainly in Saccharomyces cerevisiae, for large-scale production. This method is efficient and scalable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside RG4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Hydrolysis: Acidic or enzymatic hydrolysis is often used to cleave glycosidic bonds.

Major Products Formed: The major products formed from these reactions include deglycosylated derivatives and other rare ginsenosides. For example, hydrolysis can yield ginsenoside Rg3, which can further dehydrate to form ginsenoside Rk1 and Rg5 .

Scientific Research Applications

Ginsenoside RG4 has a wide range of scientific research applications:

Comparison with Similar Compounds

Ginsenoside RG4 is unique among ginsenosides due to its specific structure and pharmacological properties. Similar compounds include:

Compared to these compounds, this compound has a broader range of applications, particularly in respiratory and cardiovascular health, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMBXPYXWGTFNR-KRPFXEAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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